2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
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Overview
Description
The “tert-Butylsulfonyl” group is a common functional group in organic chemistry. It’s often used as a protecting group for amines in organic synthesis . Compounds with this group, such as 2-(tert-Butylsulfonyl)thioacetamide, have been used in various chemical reactions .
Synthesis Analysis
The “tert-Butylsulfonyl” group has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Chemical Reactions Analysis
Compounds with the “tert-Butylsulfonyl” group have been used as electrophiles in a wide range of reactions . The electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon .
Scientific Research Applications
Electron-poor Ethynes and Crystallography
The compound bis(tert-butylsulfonyl)ethyne, related to 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile, is an electron-poor ethyne whose structure determination marks the first for a bis-sulfonyl-substituted ethyne. This discovery highlights the unique bond lengths and configurations present in such molecules, contributing to the understanding of sulfonyl group interactions in crystal structures (Werz et al., 2007).
Ortho Directing Groups and Metalation
Research has explored the use of tert-butylsulfinyl and tert-butylsulfonyl groups as ortho directing groups for metalation in pyridazine and pyrazine series. These studies have led to the creation of various functionalized products, demonstrating the versatility of these sulfonyl groups in synthetic chemistry (Turck et al., 1998).
Synthetic Chemistry and Multi-Coupling Reagents
3-Bromo-2-(tert-butylsulfonyl)-1-propene has been identified as a versatile multi-coupling reagent. Its reaction with various electrophiles yields unsaturated sulfones, which can further react to yield highly functionalized sulfones. This compound demonstrates significant synthetic utility, equivalent to complex synthons in organic synthesis (Auvray et al., 1985).
Cancer Research and Metastasis Inhibition
Sulfonyl acrylonitriles, particularly those with tert-butylsulfonyl groups, have been evaluated as novel inhibitors of cancer metastasis and spread. These compounds, through their ability to induce cancer cell apoptosis during adhesion, highlight the potential therapeutic applications of sulfonyl acrylonitriles in preventing the spread of intra-abdominal cancers (Shen et al., 2015).
Future Directions
Porphyrin-based Metal-Organic Frameworks (Por-MOFs), which can contain the “tert-Butylsulfonyl” group, have shown potential in different applications, including as catalysts in oxidation reactions . This suggests that “2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile” and similar compounds could have potential future applications in various fields of research and industry.
properties
IUPAC Name |
(E)-2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZQDEIGENVNHG-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile |
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